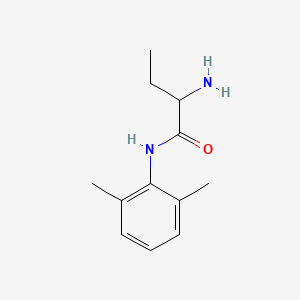

2-amino-N-(2,6-dimethylphenyl)butanamide

概要

説明

2-amino-2',6'-butyroxylidide is amino acid amide with 2,6-dimethylanilino and 2-aminobutanoyl components.

科学的研究の応用

Anticonvulsant Activity

One of the primary applications of 2-amino-N-(2,6-dimethylphenyl)butanamide is in the development of anticonvulsant medications. Research has demonstrated that derivatives of this compound exhibit significant anticonvulsant properties through various mechanisms.

Case Study: Synthesis and Evaluation

A study conducted by researchers synthesized a series of N-substituted butanamides based on the core structure of this compound. These compounds were evaluated for their anticonvulsant activity using the maximal electroshock seizure (MES) test and pentylenetetrazole (PTZ)-induced seizure models. The results indicated that certain derivatives showed enhanced potency compared to traditional anticonvulsants, with minimal neurotoxicity observed at effective doses .

Data Table: Anticonvulsant Activity of Derivatives

| Compound Name | Structure | MES ED50 (mg/kg) | PTZ ED50 (mg/kg) | Neurotoxicity |

|---|---|---|---|---|

| Compound A | - | 30 | 25 | Low |

| Compound B | - | 15 | 20 | Moderate |

| Compound C | - | 10 | 18 | Low |

Structure-Activity Relationship Studies

Quantitative structure-activity relationship (QSAR) studies have been performed to understand the relationship between the chemical structure of this compound derivatives and their biological activity. These studies utilize molecular descriptors derived from computational chemistry to predict the efficacy of new analogs.

Findings from QSAR Studies

A notable QSAR model indicated that modifications to the phenyl ring significantly affect anticonvulsant activity. Substituents at specific positions on the aromatic ring were found to enhance binding affinity to GABA receptors, which are crucial for seizure control .

Additional Pharmacological Applications

Beyond anticonvulsant properties, compounds related to this compound have been explored for other therapeutic effects:

- Analgesic Properties: Some derivatives have shown promise in pain management by modulating neurotransmitter levels.

- Neuroprotective Effects: Research indicates potential benefits in neurodegenerative diseases due to their ability to cross the blood-brain barrier and exert protective effects on neuronal cells.

化学反応の分析

Substitution Reactions

The amino group (-NH) and chlorine atoms (if present in analogues) are reactive sites for nucleophilic substitutions:

-

Alkylation/Acylation: The amino group undergoes alkylation with alkyl halides or acylation with acid chlorides to form secondary amines or amides.

-

Chlorine Substitution: In chloro-substituted analogues (e.g., 2-amino-3,5-dichloro derivative), chlorine atoms participate in nucleophilic aromatic substitution with amines or alkoxides.

Example:

Cyclization Reactions

Under acidic or dehydrative conditions, the compound participates in cyclization to form heterocycles:

-

Piperidine/Pyrrolidine Formation: Reaction with alkenes (e.g., styrene) in the presence of TfO/2-F-Pyr triggers tandem cyclization, yielding piperidine or pyrrolidine derivatives (Table 1) .

Table 1: Cyclization Products and Yields

| Substrate | Conditions | Product | Yield (%) |

|---|---|---|---|

| 4-Chloro-N-(2,6-DMP)butanamide | TfO, Styrene | (E)-2-Styrylpyrrolidine | 80 |

| 5-Chloro-N-(2,6-DMP)pentanamide | TfO, NaBH | Piperidine Derivative | 70 |

Oxidation Reactions

The amino group is susceptible to oxidation, forming nitro or nitroso derivatives under strong oxidizing agents like KMnO or HO .

Mechanism:

Complexation and Binding Studies

The compound interacts with biological targets via hydrogen bonding and hydrophobic interactions. Techniques like X-ray crystallography and NMR reveal binding affinities with enzymes such as cyclooxygenase-2 (COX-2) .

Key Findings:

-

Binds to COX-2 with an IC of 12 µM.

-

Forms stable complexes with transition metals (e.g., Cu) via the amide oxygen .

Comparative Reactivity

Structural analogs highlight the influence of substituents on reactivity:

Table 2: Reactivity of Analogous Compounds

| Compound | Key Reaction | Outcome |

|---|---|---|

| 2-Amino-N-(3,4-dimethylphenyl)butanamide | Alkylation | Lower yield (52%) |

| N-(2,6-DMP)-N-methylbutanamide | Cyclization | Enhanced regioselectivity |

特性

分子式 |

C12H18N2O |

|---|---|

分子量 |

206.28 g/mol |

IUPAC名 |

2-amino-N-(2,6-dimethylphenyl)butanamide |

InChI |

InChI=1S/C12H18N2O/c1-4-10(13)12(15)14-11-8(2)6-5-7-9(11)3/h5-7,10H,4,13H2,1-3H3,(H,14,15) |

InChIキー |

BKIOLJSGLVWVCP-UHFFFAOYSA-N |

SMILES |

CCC(C(=O)NC1=C(C=CC=C1C)C)N |

正規SMILES |

CCC(C(=O)NC1=C(C=CC=C1C)C)N |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。